N-methoxybenzamide

Descripción general

Descripción

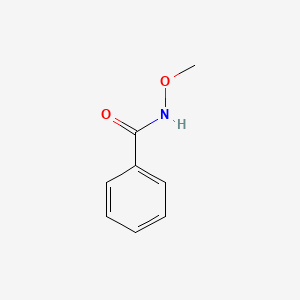

N-Methoxybenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a methoxy group (-OCH3) attached to the nitrogen atom of the benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Rhodium-Catalyzed C–H Activation and Annulation

N-Methoxybenzamide undergoes [Cp*RhIII]-catalyzed annulation with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives (68–93% yields). The reaction proceeds through sequential ortho-C–H amidation and cyclization, exhibiting broad functional group tolerance for substituents including halides, esters, and electron-withdrawing groups .

In Rh(III)-catalyzed redox-neutral reactions with maleimides, NMOA forms isoindolinone spirosuccinimides via N–H/C–H/N–O bond activation. Key intermediates identified through DFT calculations include a rhodacycle species, with acetic acid acting as both a proton shuttle and oxidant .

Iron-Mediated N=S Cross-Coupling

FeCl₃ catalyzes N=S bond formation between NMOA and sulfoxides under aerobic conditions (90°C, K₂CO₃ base), yielding N-acyl sulfoximines (Scheme 1). Critical parameters:

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Catalyst | FeCl₃ (10 mol%) | 45–93% |

| Base | K₂CO₃ | – |

| Temperature | 90°C | – |

| Sulfoxide Equiv | 2.5 | – |

Substituents on the benzamide aryl ring (e.g., -OMe, -Cl, -CN) showed full compatibility, while sterically hindered substrates reduced yields .

Palladium-Catalyzed Alkylation

Pd(OAc)₂ mediates selective mono-alkylation of NMOA with alkyl halides under air (100°C, toluene). The reaction achieves:

-

63–89% yields for linear alkyl iodides (C₃–C₆)

-

Reduced yields (40–58%) with branched alkyl halides

-

Ortho-selectivity maintained across halogen-substituted substrates .

Copper-Catalyzed C–O Coupling

Cu(OAc)₂ enables cross-coupling between NMOA and arylboronic acids (DCE, 80°C, O₂), producing aryl imides (51–89% yields). Key characteristics:

-

Tolerates electron-donating (-OMe) and withdrawing (-CF₃) groups

-

Requires molecular oxygen for catalyst regeneration

-

Fails with alkylboronic acids or sterically hindered amides .

Thermal Decomposition Pathways

Thermolysis of NMOA derivatives in mesitylene (155°C) generates radical intermediates through N–O bond cleavage. Major products include:

-

Methyl benzoate (17a)

-

4-Chlorobenzaldehyde (27)

-

This compound (16a)

Mechanistic studies suggest homolytic cleavage of the N–O bond followed by hydrogen abstraction from the solvent .

Hydrolysis and Stability

While not a primary reaction focus, NMOA undergoes hydrolysis under extreme conditions:

-

Acidic (6M HCl, reflux): Demethylation to benzamide

-

Basic (5M NaOH, 120°C): Full decomposition to benzoic acid derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- N-Methoxybenzamide is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of diverse compounds. For instance, it can undergo oxidation to yield N-methoxybenzoic acid or reduction to produce N-methoxybenzylamine.

C–H Activation Reactions

- This compound has been identified as a directing group in transition-metal-catalyzed C–H activation reactions. It coordinates with metal catalysts, facilitating selective activation of ortho C–H bonds on aromatic rings, which is crucial for synthesizing functionalized aromatic compounds .

Biological Applications

Enzyme-Substrate Interaction Studies

- In biological research, this compound serves as a probe for studying enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable for investigating biochemical pathways and mechanisms.

Therapeutic Potential

- Derivatives of this compound have shown promise as therapeutic agents in treating various diseases, including cancer and neurological disorders. Research indicates that these derivatives may inhibit poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes, thereby enhancing the efficacy of cancer therapies .

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is utilized in producing specialty chemicals and serves as a precursor in synthesizing agrochemicals and pharmaceuticals. Its unique properties allow it to be tailored for specific applications within these sectors.

Case Study 1: Electrodimerization

A study explored the electrodimerization of N-alkoxyamides, including this compound, under mild conditions using zinc(II) catalysis. This method demonstrated the versatility of this compound in forming functionalized esters from phenolic substrates .

Case Study 2: Cross-Dehydrogenative Coupling

Research highlighted a novel cross-dehydrogenative N–N coupling reaction involving this compound and benzotriazoles using hypervalent iodine oxidants. This method provided a highly selective pathway for synthesizing nitrogen-rich compounds under mild conditions .

Case Study 3: Rhodium-Catalyzed Reactions

Density functional theory studies have shown that rhodium(III)-catalyzed reactions involving N-methoxybenzamides lead to the efficient synthesis of indanones via C–H activation. This reaction pathway emphasizes the compound's utility in generating complex molecular architectures relevant to medicinal chemistry .

Comparative Analysis with Related Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| N-Methylbenzamide | C₈H₉NO | Lacks methoxy group; different reactivity profile |

| N-Ethoxybenzamide | C₉H₁₁NO₂ | Ethoxy group affects solubility and interaction |

| N-Propoxybenzamide | C₁₀H₁₃NO₂ | Propoxy group enhances lipophilicity |

| This compound | C₈H₉NO₂ | Methoxy group imparts unique chemical properties |

Mecanismo De Acción

The mechanism of action of N-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.

Comparación Con Compuestos Similares

N-Methoxybenzamide can be compared with other benzamide derivatives such as:

N-Methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

N-Ethoxybenzamide: Contains an ethoxy group (-OCH2CH3) instead of a methoxy group.

N-Propoxybenzamide: Features a propoxy group (-OCH2CH2CH3) in place of the methoxy group.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Actividad Biológica

N-methoxybenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological mechanisms, therapeutic potentials, and research findings associated with this compound, particularly focusing on its derivatives and related compounds.

Chemical Structure and Properties

This compound exhibits a benzamide structure with a methoxy group attached to the nitrogen atom. This structural configuration contributes to its unique chemical properties and biological interactions. The molecular formula for this compound is CHNO\ and it has a molecular weight of approximately 165.19 g/mol.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit several biological activities, including:

- Anticancer Activity : Certain derivatives of this compound have shown potential as anticancer agents. For instance, studies have demonstrated that modified forms can inhibit the growth of various cancer cell lines, such as lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cells, with IC values below 8.8 µM .

- Enzyme Inhibition : Molecular docking studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, highlighting its relevance in drug discovery efforts.

- Anti-inflammatory Properties : Some studies have indicated that compounds similar to this compound possess anti-inflammatory properties by modulating inflammatory mediators like interleukins and cyclooxygenase enzymes .

Anticancer Mechanism

The mechanism by which this compound exerts its anticancer effects involves targeting heat shock proteins (HSPs), particularly HSP27. This interaction can lead to apoptosis in cancer cells, providing a pathway for therapeutic applications in oncology .

Enzyme Interaction Studies

Research has shown that this compound interacts with various enzymes through non-covalent binding mechanisms. For example, Pd-catalyzed reactions involving N-methoxybenzamides have been explored for their ability to selectively form isoquinolones, indicating potential applications in synthetic organic chemistry as well as biological systems .

Case Studies

- Nimesulide Derivatives : A study focused on synthesizing new derivatives of nimesulide (a known anti-inflammatory drug) by modifying its structure with methoxybenzamide functionalities. These derivatives displayed significant anticancer activity across multiple cancer cell lines, supporting the versatility of methoxybenzamide in drug design .

- Isoquinolone Synthesis : Research demonstrated the synthesis of isoquinolones from N-methoxybenzamides via C–H activation methods. This approach not only showcases the synthetic utility of N-methoxybenzamides but also emphasizes their potential biological relevance through the formation of bioactive isoquinolone derivatives .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

N-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQZQTQFQFYBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493682 | |

| Record name | N-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-51-7 | |

| Record name | N-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-methoxybenzamide?

A1: this compound has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided articles focus primarily on synthetic applications, common characterization techniques for this compound and its derivatives include NMR spectroscopy (1H and 13C), IR spectroscopy (identifying characteristic peaks for C=O, N-H, and C-O stretches), and mass spectrometry.

Q3: Why has this compound gained attention in the context of C–H activation reactions?

A3: this compound functions as a directing group in transition-metal-catalyzed C–H activation reactions. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The CONHOMe group coordinates to the metal catalyst, directing it to selectively activate the ortho C–H bond on the aromatic ring.

Q4: Which transition metals are commonly employed in C-H activation reactions involving this compound?

A4: Palladium, rhodium, and ruthenium catalysts have been successfully utilized in C-H activation/functionalization reactions with this compound. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The choice of catalyst influences the reaction outcome and selectivity.

Q5: What types of reactions can be achieved using this compound as a directing group in C–H activation?

A5: A diverse range of reactions can be accomplished, including:

- Arylation: Coupling of N-methoxybenzamides with aryl halides or arylboronic acids to yield biaryl compounds or phenanthridinones. [, , , , ]

- Alkylation and Alkenylation: Introduction of alkyl or alkenyl groups at the ortho position using alkenes, allenes, or alkynes. [, , , , , , , , ]

Q6: How does the structure of the coupling partner influence the reaction outcome?

A7: The structure of the coupling partner significantly impacts selectivity and the final product formed. For instance, β-alkyl-substituted ketenimines yield 3-iminoisoquinolin-1(2H)-ones, while β-ester substituted ketenimines provide 3-aminoisoindolin-1-ones. [] Similarly, variations in alkynes lead to different product outcomes in reactions with N-methoxybenzamides. [, ]

Q7: What are the advantages of using this compound in these reactions?

A7: Key advantages include:

- Mild Reaction Conditions: Many transformations proceed efficiently under mild conditions, minimizing undesired side reactions. [, , , , , , , ]

Q8: What are the key steps involved in a typical C–H activation reaction of this compound?

A8: While the exact mechanism may vary depending on the catalyst and reaction conditions, common steps often involve:

Q9: What evidence supports the proposed mechanisms?

A9: Mechanistic studies often involve:

- Kinetic Isotope Effect (KIE) Experiments: KIE experiments help to determine if C–H bond cleavage is involved in the rate-determining step. []

- Isolation or Trapping of Intermediates: Isolation or spectroscopic characterization of reaction intermediates provides insights into the reaction pathway. [, ]

- Computational Studies: Density functional theory (DFT) calculations can model reaction pathways, transition states, and intermediates, supporting proposed mechanisms and rationalizing experimental observations. [, ]

Q10: How do substituents on the aromatic ring of this compound affect reactivity?

A11: Electronic and steric properties of substituents influence the rate of C–H activation and the regioselectivity of the reaction. [, , , ] Electron-donating groups typically increase the electron density of the aromatic ring, potentially enhancing the rate of electrophilic C–H activation.

Q11: Have there been explorations of modified this compound derivatives as directing groups?

A12: Yes, modifications to the this compound structure have been investigated to modulate reactivity or introduce additional functionality. For example, 2-amino-N-methoxybenzamides have been employed in the synthesis of 4(3H)-quinazolinones. []

Q12: How has computational chemistry been applied to the study of this compound in C–H activation?

A12: DFT calculations have been valuable in:

- Mechanistic Understanding: Elucidating reaction pathways, transition state structures, and the influence of different factors on reactivity and selectivity. [, ]

- Ligand Design: Computational studies can aid in the design of new ligands for metal catalysts, potentially leading to improved reactivity or selectivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.